([1,1'-Biphenyl]-2,2'-diyl)bis(dioctylborane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane): is an organoboron compound that features a biphenyl core with two dioctylborane groups attached at the 2,2’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane) typically involves the reaction of 1,1’-biphenyl-2,2’-diyl dibromide with dioctylborane . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the borane groups. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for ([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive borane groups.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane): can undergo various chemical reactions, including:
Oxidation: The borane groups can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative.
Substitution: The borane groups can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the borane groups in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Biphenyl derivatives.
Substitution: Functionalized biphenyl compounds with various substituents.
Scientific Research Applications
([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane): has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane) exerts its effects typically involves the interaction of the borane groups with other molecules. The borane groups can act as Lewis acids, accepting electron pairs from nucleophiles. This interaction can facilitate various chemical transformations, including the formation of new bonds and the activation of substrates.
Comparison with Similar Compounds
([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane): can be compared with other borane-containing compounds, such as:
Triphenylborane: Another borane compound with three phenyl groups attached to boron.
Dibutylborane: A simpler borane compound with two butyl groups attached to boron.
Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups and organic substituents.
The uniqueness of ([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane) lies in its biphenyl core, which provides additional stability and potential for electronic interactions compared to simpler borane compounds.
Properties
CAS No. |
668985-99-7 |
---|---|
Molecular Formula |
C44H76B2 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
[2-(2-dioctylboranylphenyl)phenyl]-dioctylborane |
InChI |
InChI=1S/C44H76B2/c1-5-9-13-17-21-29-37-45(38-30-22-18-14-10-6-2)43-35-27-25-33-41(43)42-34-26-28-36-44(42)46(39-31-23-19-15-11-7-3)40-32-24-20-16-12-8-4/h25-28,33-36H,5-24,29-32,37-40H2,1-4H3 |
InChI Key |
KDVUNZVJWINVDZ-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCCCC)(CCCCCCCC)C1=CC=CC=C1C2=CC=CC=C2B(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.